molecular formula C15H13ClN4O2S B7692242 3-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)-N-(4-methylthiazol-2-yl)propanamide

3-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)-N-(4-methylthiazol-2-yl)propanamide

Cat. No.: B7692242
M. Wt: 348.8 g/mol
InChI Key: WKOKWRSWYDNPCF-UHFFFAOYSA-N
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Description

3-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)-N-(4-methylthiazol-2-yl)propanamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in research. This compound is a member of the oxadiazole family and has been synthesized using various methods. Its mechanism of action, biochemical and physiological effects, and limitations for lab experiments have been studied extensively.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 3-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)-N-(4-methylthiazol-2-yl)propanamide in lab experiments is its potent activity against cancer cells and its neuroprotective effects. This makes it a promising compound for the development of new drugs for the treatment of cancer and neurological disorders.
However, one of the limitations of using this compound in lab experiments is its potential toxicity. Studies have shown that it can induce cytotoxicity in normal cells at high concentrations. Therefore, careful optimization of the concentration and exposure time is necessary to avoid toxicity and obtain reliable results.

Future Directions

There are several future directions for research on 3-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)-N-(4-methylthiazol-2-yl)propanamide. One of the most promising areas is the development of new drugs for the treatment of cancer and neurological disorders. Further studies are needed to optimize the synthesis method and determine the optimal concentration and exposure time for this compound.
Another direction for future research is to investigate the potential of this compound as a diagnostic tool for cancer. Studies have suggested that it can selectively bind to cancer cells and can be used for imaging and early detection of cancer.
Conclusion
In conclusion, this compound is a promising compound for scientific research. Its potent anticancer and neuroprotective effects make it a promising candidate for the development of new drugs for the treatment of cancer and neurological disorders. However, further studies are needed to optimize the synthesis method, determine the optimal concentration and exposure time, and investigate its potential as a diagnostic tool for cancer.

Synthesis Methods

The synthesis of 3-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)-N-(4-methylthiazol-2-yl)propanamide has been reported in several studies. One of the most commonly used methods involves the reaction of 4-chlorobenzohydrazide with thiosemicarbazide in the presence of phosphorous oxychloride and then reacting the resulting product with 2-bromo-3-(4-chlorophenyl)propionic acid. This reaction yields this compound in good yield and purity.

Scientific Research Applications

3-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)-N-(4-methylthiazol-2-yl)propanamide has potential applications in several scientific research areas. One of the most promising applications is in the field of cancer research. Studies have shown that this compound exhibits potent anticancer activity against various cancer cell lines, including breast, colon, and lung cancer cells. It has also been shown to induce apoptosis, inhibit cell proliferation, and suppress tumor growth in animal models.
Another potential application of this compound is in the treatment of neurological disorders. Studies have suggested that it has neuroprotective effects and can improve cognitive function in animal models of Alzheimer's disease and Parkinson's disease.

Properties

IUPAC Name

3-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-(4-methyl-1,3-thiazol-2-yl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13ClN4O2S/c1-9-8-23-15(17-9)18-12(21)6-7-13-19-14(20-22-13)10-2-4-11(16)5-3-10/h2-5,8H,6-7H2,1H3,(H,17,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKOKWRSWYDNPCF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CSC(=N1)NC(=O)CCC2=NC(=NO2)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13ClN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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